molecular formula C13H14N2O3S B12266824 Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B12266824
M. Wt: 278.33 g/mol
InChI Key: NLWRMXZMPLKRDM-UHFFFAOYSA-N
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Description

Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a chemical scaffold based on the quinazolin-4-one core, a structure recognized for its significant and diverse pharmacological potential . This compound serves as a valuable intermediate for researchers in medicinal chemistry, particularly in the development of novel therapeutic agents. Quinazolinone derivatives are extensively investigated for their anticancer and antimicrobial properties, making them a key focus in the search for new treatments against resistant pathogens and various cancers . The molecular structure of this ester, featuring the sulfanylacetate chain, makes it a versatile building block for further chemical modifications, such as the synthesis of more complex heterocyclic systems or amide derivatives aimed at enhancing biological activity . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new candidates with potential as B-Raf inhibitors for oncology research , or to create new molecules to combat microbes with evolving resistance to existing antibiotics . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C13H14N2O3S/c1-3-18-11(16)8-19-13-14-10-7-5-4-6-9(10)12(17)15(13)2/h4-7H,3,8H2,1-2H3

InChI Key

NLWRMXZMPLKRDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C

Origin of Product

United States

Preparation Methods

Classical Nucleophilic Substitution Approach

This two-step method involves synthesizing 2-mercapto-3-methylquinazolin-4(3H)-one followed by alkylation with ethyl chloroacetate.

Step 1: Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one
Anthranilic acid reacts with methyl isothiocyanate in ethanol under reflux, catalyzed by triethylamine. The reaction proceeds via cyclization, forming the quinazolinone core:

$$
\text{Anthranilic acid} + \text{Methyl isothiocyanate} \xrightarrow{\text{Et}_3\text{N, EtOH, reflux}} \text{2-Mercapto-3-methylquinazolin-4(3H)-one}
$$

Key Conditions :

  • Solvent: Absolute ethanol
  • Catalyst: Triethylamine (3.0 mL per 0.1 mol anthranilic acid)
  • Temperature: Reflux (78–80°C)
  • Yield: 75–80%

Step 2: Alkylation with Ethyl Chloroacetate
The thiolate form of 2-mercapto-3-methylquinazolin-4(3H)-one reacts with ethyl chloroacetate in alkaline conditions:

$$
\text{2-Mercapto-3-methylquinazolin-4(3H)-one} + \text{Ethyl chloroacetate} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound}
$$

Optimization Insights :

  • Base: Sodium hydroxide (0.1 M) improves thiolate formation.
  • Solvent: Ethanol or DMF enhances solubility.
  • Yield: 70–75%

Copper-Catalyzed Cyclization Method

A one-pot synthesis leveraging copper(II) acetate and microwave irradiation achieves higher regioselectivity:

$$
\text{Methyl 2-isocyanobenzoate} + \text{Methylamine} \xrightarrow{\text{Cu(OAc)}2, \text{Et}3\text{N, MW}} \text{3-Methylquinazolin-4(3H)-one} \xrightarrow{\text{Ethyl chloroacetate}} \text{Target Compound}
$$

Key Conditions :

  • Catalyst: Cu(OAc)₂·H₂O (5 mol%)
  • Base: Triethylamine
  • Temperature: Microwave irradiation at 150°C
  • Yield: 65–70%

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

  • Ethanol vs. DMF : Ethanol favors nucleophilic substitution but requires longer reaction times (4–6 h). DMF accelerates reactivity but may lead to ester hydrolysis.
  • Base Selection : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in stabilizing the thiolate intermediate.

Catalytic Efficiency

Copper(II) acetate reduces side reactions (e.g., N-formylation) by coordinating to the isocyanide nitrogen, facilitating cyclization.

Analytical Characterization and Spectral Data

Infrared Spectroscopy (IR)

  • C=O Stretch : 1659 cm⁻¹ (quinazolinone), 1705 cm⁻¹ (ester).
  • S–C Absorption : 690 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃)
    • δ 3.52 (s, 3H, N–CH₃)
    • δ 4.14 (q, J = 7.1 Hz, 2H, OCH₂)
    • δ 7.48–8.02 (m, 4H, aromatic).

X-ray Crystallography

The quinazolinone ring forms a dihedral angle of 86.83° with the methyl group, and Hirshfeld analysis confirms H⋯H (48.4%) and O⋯H (18.7%) interactions.

Comparative Analysis of Synthesis Methods

Parameter Classical Method Copper-Catalyzed Method
Yield 70–75% 65–70%
Reaction Time 6–8 h 20–30 min
Catalyst None Cu(OAc)₂·H₂O
Byproducts Minimal Trace N-formylation
Scalability High Moderate

Applications and Derivatives

The target compound serves as a precursor for:

  • Anticancer Agents : N-Alkylated derivatives inhibit topoisomerase II.
  • Anti-inflammatory Compounds : Sulfanyl-acetate moieties enhance 5-lipoxygenase (5-LOX) inhibition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohols.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The sulfur atom in the compound can also form strong interactions with metal ions, which may contribute to its antimicrobial activity.

Comparison with Similar Compounds

Research Findings and Trends

Green Synthesis : DES-based methods are emerging as sustainable alternatives to DMF, achieving comparable yields without catalysts .

Structural Optimization: Introducing electron-withdrawing groups (e.g., halogens) at the 3-position enhances bioactivity, as seen in dichlorophenoxy derivatives .

Crystallography: SHELX software aids in resolving planar quinazolinone structures, confirming intermolecular interactions (e.g., C–H···O) critical for crystal packing .

Biological Activity

Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
IUPAC NameEthyl 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetate
InChIInChI=1S/C13H14N2O3S/c1-3-18-11(16)8-19-13...
Canonical SMILESCCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C

Anticancer Properties

Research indicates that compounds in the quinazolinone family exhibit significant anticancer activity. This compound has been tested against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

In vitro studies have shown that this compound can inhibit cell proliferation, with IC50 values indicating effective doses for tumor suppression. For instance, one study reported an IC50 of 0.52 μM against HCT116 cells, demonstrating potent anticancer activity .

Antimicrobial Activity

The compound also possesses notable antimicrobial properties. It has been evaluated for its effectiveness against a range of bacterial strains. The following table summarizes its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For example, it may inhibit the activity of protein kinases that are crucial for cancer cell growth.

Case Studies

Several studies have highlighted the potential of this compound in preclinical settings:

  • Antitumor Activity : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer.
  • Antimicrobial Efficacy : In another investigation, the compound was tested against drug-resistant bacterial strains, showing effectiveness where conventional antibiotics failed.

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